molecular formula C13H20ClNO B2574383 (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride CAS No. 1048640-79-4

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No.: B2574383
CAS No.: 1048640-79-4
M. Wt: 241.76
InChI Key: SMVULGMTUVYZBQ-UHFFFAOYSA-N
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Description

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (CAS: 13605-56-6 or 1048640-79-4) is a secondary amine hydrochloride salt with the molecular formula C₁₃H₁₉ClNO and a molecular weight of 242 g/mol . Structurally, it consists of a 4-methylbenzyl group (aromatic) and a tetrahydrofuran-2-ylmethyl group (heterocyclic), linked via an amine bond. The compound exhibits moderate lipophilicity (LogP = 2.62) and exists as a racemic solid with four rotatable bonds . Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and chemical research applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVULGMTUVYZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 4-methylbenzylamine with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Center

The secondary amine group serves as a nucleophilic site for alkylation, acylation, and condensation reactions.

Reaction TypeReagents/ConditionsProductReference
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium salts
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetylated derivative
Schiff Base Formation Aldehydes, MeOH, RTImine derivatives
  • Key Insight : Acylation proceeds with >80% yield under mild conditions due to the amine’s accessibility. Steric hindrance from the tetrahydrofuranmethyl group slows alkylation kinetics compared to simpler amines.

Participation in Multicomponent Reactions

The compound acts as an amine component in Petasis borono-Mannich reactions, enabling stereoselective synthesis of β-amino alcohols and related structures .

Petasis Reaction Example:

Components :

  • Amine: (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

  • Boronic acid: Phenylboronic acid

  • Carbonyl: Glycolaldehyde dimer

Conditions : Methanol, RT, 24 hrs
Product : syn-β-Amino alcohol derivative
Diastereoselectivity : >90% syn (with BINOL catalyst)

ParameterValue
Yield65–85%
Catalyst(S)-BINOL (20 mol%)
SolventTetrahydrofuran (THF) or MeOH

Acid/Base-Mediated Transformations

The hydrochloride salt undergoes neutralization to free the amine base, enabling further reactivity:

ProcessConditionsOutcome
Neutralization NaOH (aq), CH₂Cl₂Free amine (oil, 95% recovery)
Salt Formation HCl gas, Et₂ORegenerated hydrochloride (mp 142°C)
  • Note : The free amine is hygroscopic and requires anhydrous handling .

Tetrahydrofuran Ring Reactivity

The tetrahydrofuran (THF) moiety participates in ring-opening and oxidation reactions:

ReactionReagents/ConditionsProduct
Acidic Ring Opening HBr (48%), refluxBromo-alcohol derivative
Oxidation KMnO₄, H₂O, 0°Cγ-Lactone formation (low yield)
  • Limitation : Ring-opening reactions are less favored due to steric protection from the methylbenzyl group.

Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes directed electrophilic substitution:

ReactionReagents/ConditionsProductRegioselectivity
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-4-methylbenzyl derivativePara > Meta
Sulfonation H₂SO₄, SO₃, 50°C3-Sulfo-4-methylbenzyl derivativeModerate yield

Stability Under Thermal and Oxidative Conditions

ConditionOutcomeReference
Thermal (100°C) Decomposition (20% loss in 1 hr)
Oxidative (H₂O₂) N-Oxide formation (trace)

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to G protein-coupled receptors. Studies suggest it may modulate receptor activity, which could be beneficial in treating neurological disorders .
  • Analgesic Properties :
    • Preliminary studies indicate that (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride may exhibit analgesic effects. This could position it as a candidate for developing new pain management therapies .
  • Antidepressant Activity :
    • Research has pointed to potential antidepressant effects, possibly linked to the modulation of serotonin and norepinephrine pathways. This makes it a candidate for further exploration in mood disorder treatments .

Case Study 1: Neurotransmitter Modulation

A study published in PubMed Central explored the interaction of similar compounds with G protein-coupled receptors, highlighting their role in modulating neurotransmitter release. This research provides a framework for understanding how this compound might function at a molecular level .

Case Study 2: Pain Management

Research conducted on related compounds demonstrated significant analgesic effects in animal models. These findings suggest that this compound could be further investigated for its potential as a novel analgesic agent in clinical settings .

Potential Therapeutic Uses

Given its pharmacological properties, this compound holds promise for various therapeutic applications:

  • Chronic Pain Management : As an analgesic, it may offer new avenues for patients with chronic pain who do not respond well to existing treatments.
  • Mood Disorders : Its potential antidepressant effects could lead to new treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Properties
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (13605-56-6) 4-Methylbenzyl, tetrahydrofuranmethyl C₁₃H₁₉ClNO 242 2.62 Moderate lipophilicity; racemic solid
(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride 4-Fluorobenzyl C₁₂H₁₆FClNO 259.7 ~2.8 (estimated) Increased electronegativity; potential enhanced stability
5-(3-Chlorophenyl)furylmethylamine hydrochloride 3-Chlorophenyl, furyl C₁₆H₁₇Cl₂NO 310.2 ~3.1 (estimated) Higher lipophilicity due to chlorine
2-Nitro-N-(tetrahydro-2-furanylmethyl)-5-piperazinylphenylamine hydrochloride Nitro, piperazinyl C₁₅H₂₂ClN₅O₃ 380.8 ~1.5 (estimated) Polar nitro group; increased hydrogen bonding potential
(3-Phenylpropenyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (2007940-84-1) Propenyl, phenyl C₁₄H₁₈ClNO 251.8 ~2.9 (estimated) Rigid structure; potential stereochemical complexity

Key Observations :

  • Lipophilicity : Chlorine or phenylpropenyl substituents increase LogP, enhancing membrane permeability but reducing solubility .
  • Polarity : Nitro and piperazinyl groups introduce polarity, improving solubility but limiting blood-brain barrier penetration .

Biological Activity

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C13H20ClNO
  • CAS Number : 1048640-79-4
  • Structure : The compound consists of a 4-methylbenzyl group linked to a tetrahydro-2-furanylmethylamine moiety, which contributes to its unique properties and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : 4-methylbenzylamine and tetrahydro-2-furanylmethyl chloride.
  • Conditions : The reaction is carried out in dichloromethane under reflux with sodium hydroxide as a base, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

The compound is believed to interact with specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as:

  • Receptor Binding : It may bind to G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .
  • Enzyme Modulation : The compound could influence enzyme activities related to neurotransmitter systems.

Pharmacological Studies

A review of the literature reveals several studies exploring the pharmacological effects of this compound:

StudyFindings
Investigated its role as a building block in drug synthesis, highlighting potential therapeutic applications.
Analyzed its interaction with GPCRs, suggesting implications for neuropharmacology.
Discussed adverse drug reactions related to compounds with similar structures, providing context for safety evaluations.

Case Studies

  • Neuropharmacological Effects : A study examined the effects of the compound on neuronal activity in animal models, suggesting potential use in treating neurological disorders.
  • Therapeutic Applications : Research indicated that derivatives of this compound could serve as precursors for drugs targeting specific diseases, including cancer and neurodegenerative conditions.

Comparative Analysis

When compared to similar compounds such as (2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, this compound shows distinct reactivity and stability profiles that may enhance its biological activity .

Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC13H20ClNOHigher receptor affinity
(2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochlorideC13H20ClNODifferent substitution pattern

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination between 4-methylbenzylamine and tetrahydrofurfuryl alcohol derivatives. Key steps include:

  • Step 1 : Activation of the tetrahydrofuranyl group using phosphoryl chloride (POCl₃) to generate a reactive intermediate (e.g., oxonium ion), facilitating nucleophilic attack by the amine .
  • Step 2 : Purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.
  • Critical Parameters : Temperature control (<5°C during POCl₃ addition) minimizes side reactions, while stoichiometric excess of 4-methylbenzylamine (1.2 equiv.) improves yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : To confirm spatial arrangement of the benzyl and tetrahydrofuranyl groups (as demonstrated for structurally related amines in CCDC 2032776) .
  • ¹H/¹³C NMR : Key signals include δ 2.3 ppm (singlet, CH₃ on benzyl), δ 3.6–3.8 ppm (multiplet, tetrahydrofuranyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 236.2 (calculated) with <2 ppm deviation .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Thermal Stability : Decomposition observed above 123°C (TGA/DSC analysis), requiring storage at –20°C in amber vials to prevent light-induced degradation .
  • Hydrolytic Sensitivity : The tetrahydrofuranyl group is prone to ring-opening in acidic conditions (pH <3); buffer solutions should maintain pH 5–7 during biological assays .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to aminergic receptors (e.g., serotonin receptors). The tetrahydrofuranyl group may act as a hydrogen bond acceptor, while the benzyl moiety engages in π-π stacking .
  • MD Simulations : Assess conformational stability of the ligand-receptor complex over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Methodological Answer :

  • Assay-Specific Optimization : For inconsistent IC₅₀ values (e.g., enzymatic vs. cell-based assays):
  • Enzyme Assays : Use Tris-HCl buffer (pH 7.4) with 0.01% BSA to reduce nonspecific binding.
  • Cell Assays : Pre-incubate compounds with serum albumin (1%) to account for plasma protein binding effects .
  • Metabolite Screening : LC-MS/MS to identify degradation products (e.g., oxidized tetrahydrofuran derivatives) that may interfere with activity .

Q. How does stereochemistry at the tetrahydrofuran ring impact pharmacological activity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
  • Activity Comparison : Test enantiomers in calcium flux assays (FLIPR) for GPCR activity. Prior studies on analogous amines show >10-fold differences in potency between (R)- and (S)-enantiomers .

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